molecular formula C4H11ClN2 B1386421 (Cyclopropylmethyl)hydrazine hydrochloride CAS No. 1181457-83-9

(Cyclopropylmethyl)hydrazine hydrochloride

Cat. No.: B1386421
CAS No.: 1181457-83-9
M. Wt: 122.6 g/mol
InChI Key: QWVKSHGNSRKWMX-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)hydrazine hydrochloride”, also known as CPME or CPME·HCl, is a potent organic compound composed of hydrazine and cyclopropane groups. It has a molecular formula of C4H12Cl2N2 .


Synthesis Analysis

A preparation method of cyclopropylhydrazine hydrochloride involves enabling rolicyprine to react with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine or N-Boc-O-O-(mesitylsulfonyl) hydroxylamine in organic solvent at the temperature of 0 to 20 DEG C under the action of N-methyl morpholine to obtain an intermediate N-Boc-O-cyclopropylhydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI string InChI=1S/C4H10N2.2ClH/c5-6-3-4-1-2-4;;/h4,6H,1-3,5H2;2*1H . The molecular weight is 159.05 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 159.05 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 158.0377538 g/mol, and the monoisotopic mass is also 158.0377538 g/mol .

Scientific Research Applications

Fluorescence Probes for Hydrazine Detection

Hydrazine, a highly active alkali and strong reductant, is extensively used in various industries including chemical, pharmaceutical, and agricultural sectors. However, its acute toxicity is a significant concern. Research has focused on developing fluorescent probes for the detection of hydrazine. One such study designed a ratiometric fluorescent probe using dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site. This probe, known as DDPB, demonstrated low cytotoxicity, high cell permeability, a substantial Stokes shift, and a low detection limit, making it suitable for environmental water systems and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).

Near-Infrared Fluorescence Probes

Another significant advancement in hydrazine detection is the development of near-infrared (NIR) fluorescence probes. These probes exhibit high selectivity for hydrazine over other compounds, have a low limit of detection, and can rapidly detect hydrazine in aqueous solutions and diluted human serum. One such probe, CyJ, showed excellent cell-membrane permeability and low cytotoxicity. It has been successfully applied for visualizing hydrazine in live mice and various tissues (Zhang et al., 2015).

Determination of Organic Compounds

Hydrazine and its derivatives are also used for the titrimetric determination of various organic compounds. Bromine chloride, for example, is used in hydrochloric acid medium as a standard reagent for the rapid and precise determination of these compounds. The methodology involves direct or indirect titrimetric methods and can determine a wide range of compounds, indicating the versatility of hydrazine derivatives in analytical chemistry (Verma et al., 1978).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using hydrazine derivatives has been explored. These compounds have potential applications in various fields, including pharmaceuticals. For instance, reactions of hydrazine hydrate with different amino compounds have led to the creation of novel heterocyclic compounds suitable for potential use as antibacterial agents, highlighting the role of hydrazine derivatives in drug discovery and development (Abdel-ghany et al., 1996).

Carbonyl-Olefin Metathesis

Hydrazine-catalyzed carbonyl-olefin metathesis is a crucial chemical reaction in organic synthesis. It involves a novel (3 + 2) strategy and demonstrates the special reactivity of cyclopropene in this transformation. This mechanism has broad implications for the synthesis of various organic compounds, showcasing the utility of hydrazine derivatives in organic chemistry (Hong et al., 2014).

Biochemical Analysis

Biochemical Properties

(Cyclopropylmethyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazone derivatives, which are known for their biological activities, including anticancer properties . The nature of these interactions often involves the formation of hydrazone bonds, which can influence the activity of the target biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazone derivatives, including this compound, have been shown to induce programmed cell death pathways such as apoptosis and autophagy in cancer cells . This indicates its potential use in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action . These interactions can result in the modulation of various biochemical pathways, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that hydrazone derivatives, including this compound, can have long-term effects on cellular function, particularly in in vitro and in vivo studies . These effects may include sustained changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that hydrazone derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for elucidating the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

This compound’s subcellular localization is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its activity and interactions with other biomolecules.

Properties

IUPAC Name

cyclopropylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-3-4-1-2-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVKSHGNSRKWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-83-9
Record name Hydrazine, (cyclopropylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181457-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (cyclopropylmethyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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